N-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine-carboxamide class, characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 3-fluorophenylmethyl group at the 1-position and a 4-ethoxyphenyl carboxamide moiety at the 3-position.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-2-27-18-10-8-17(9-11-18)23-20(25)19-7-4-12-24(21(19)26)14-15-5-3-6-16(22)13-15/h3-13H,2,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSOJUNDUBEOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the dihydropyridine intermediate.
Attachment of the Ethoxyphenyl Group: This can be done through an amide coupling reaction, where the ethoxyphenylamine is coupled with the carboxylic acid group of the dihydropyridine intermediate using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form a pyridine ring.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form a hydroxyl group.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a pyridine ring.
Reduction: Formation of a hydroxyl group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving dihydropyridine derivatives.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The dihydropyridine ring can interact with ion channels or receptors, modulating their activity. The fluorobenzyl and ethoxyphenyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to its observed effects.
Comparison with Similar Compounds
Structural Analog: BMS-777607
Compound Name: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Key Differences:
- 1-Position Substitution : BMS-777607 features a 4-fluorophenyl group, whereas the target compound has a 3-fluorophenylmethyl group.
- Carboxamide Substituent: BMS-777607 includes a 2-amino-3-chloropyridin-4-yloxy extension on the phenyl ring, absent in the target compound. Pharmacological Profile:
- Target : Potent inhibitor of MET kinase (IC₅₀ = 3.9 nM) with selectivity over other kinases (e.g., VEGFR2, EGFR) .
- Oral Efficacy: Demonstrated in vivo tumor regression in MET-driven xenograft models . Implications for Target Compound: The absence of the 2-amino-3-chloropyridin-4-yloxy group in the target compound may reduce MET kinase affinity but could alter selectivity toward other kinases or receptors. The 3-fluorophenylmethyl substitution might influence membrane permeability or protein binding dynamics .
Structural Analog: N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Key Differences :
- 1-Position Substitution : 2-chloro-6-fluorobenzyl group vs. 3-fluorophenylmethyl in the target compound.
- Carboxamide Substituent: 4-acetylphenyl group vs. 4-ethoxyphenyl. The acetyl group may alter metabolic stability compared to the ethoxy group .
Other Related Compounds
- Compound 6d (): Features a 4-nitrostyryl group and a 4-hydroxyl substitution.
- D-11 (): Contains a 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl group. Likely differs in kinase selectivity due to methyl substitutions.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Kinase Selectivity : BMS-777607’s pyridin-4-yloxy extension is critical for MET/RON inhibition. Its removal in the target compound may shift activity toward other kinases (e.g., TAM receptors like MerTK, implicated in immune evasion) .
- Structural Flexibility : The ethoxy group in both compounds enhances solubility, but the 3-fluorophenylmethyl group in the target compound could improve blood-brain barrier penetration compared to BMS-777607’s 4-fluorophenyl group .
- Therapeutic Potential: BMS-777607 advanced to clinical trials for cancers with MET amplification. The target compound’s unique substitutions warrant exploration in resistance mechanisms (e.g., Axl upregulation post-EGFR inhibition) .
Biological Activity
N-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, in vitro studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a dihydropyridine core substituted with an ethoxyphenyl group and a fluorophenylmethyl moiety. Its molecular weight is approximately 401.5 g/mol. The presence of the fluorine atom is believed to enhance biological activity through increased lipophilicity and improved binding affinity to biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell proliferation.
- Receptor Modulation : It can bind to receptors, altering signaling pathways that regulate cellular functions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies evaluated its efficacy against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Escherichia coli | 0.5 μg/mL | Not specified |
| Pseudomonas aeruginosa | 0.5 - 1 μg/mL | Not specified |
The compound showed significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent .
Cytotoxicity Studies
In addition to antimicrobial activity, cytotoxicity assays were conducted against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney). The results indicated moderate cytotoxic effects with IC50 values ranging from 10 to 20 μM, suggesting that the compound may have potential as an anticancer agent.
Structure-Activity Relationships (SAR)
The presence of the ethoxy and fluorophenyl substituents appears to play a crucial role in enhancing the biological activity of the compound. Variations in these groups can significantly affect the binding affinity and selectivity for specific targets:
- Ethoxy Group : Contributes to lipophilicity, facilitating membrane penetration.
- Fluorine Atom : Enhances electron-withdrawing properties, increasing reactivity towards biological targets.
Case Studies
Recent studies have highlighted the effectiveness of this compound in combating biofilms formed by resistant bacterial strains. For instance, it demonstrated a significant reduction in biofilm formation by Staphylococcus epidermidis, with a biofilm inhibition concentration (MBIC) of approximately 62 μg/mL . This suggests that it may be a viable candidate for treating infections associated with biofilm formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
